4-Benzyl-2-methyl-1,4-oxazepan-3-one
Overview
Description
4-Benzyl-2-methyl-1,4-oxazepan-3-one is a chemical compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol It is a member of the oxazepane family, characterized by a seven-membered ring containing both nitrogen and oxygen atoms
Scientific Research Applications
4-Benzyl-2-methyl-1,4-oxazepan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Safety and Hazards
Preparation Methods
The synthesis of 4-Benzyl-2-methyl-1,4-oxazepan-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methyl-4-phenylbutan-2-amine with ethyl chloroformate, followed by cyclization to form the oxazepane ring . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-Benzyl-2-methyl-1,4-oxazepan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazepane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazepane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group with other functional groups. Common reagents include sodium hydride and alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break the oxazepane ring, leading to the formation of open-chain compounds.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-methyl-1,4-oxazepan-3-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
4-Benzyl-2-methyl-1,4-oxazepan-3-one can be compared with other oxazepane derivatives, such as:
4-Benzyl-1,4-oxazepan-3-one: Lacks the methyl group at the 2-position, which may affect its chemical reactivity and biological activity.
2-Methyl-1,4-oxazepan-3-one: Lacks the benzyl group, which can influence its solubility and interaction with biological targets.
4-Phenyl-2-methyl-1,4-oxazepan-3-one: Has a phenyl group instead of a benzyl group, which can alter its steric and electronic properties.
Properties
IUPAC Name |
4-benzyl-2-methyl-1,4-oxazepan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-13(15)14(8-5-9-16-11)10-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOUFPLHPSSWJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCCO1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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